tert-Butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H20N4O4 and a molecular weight of 296.33 g/mol . It is a solid compound that is typically stored at room temperature in a sealed, dry environment . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-Butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate involves multiple steps. One common synthetic route starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material . . Industrial production methods typically involve optimizing these steps to achieve higher yields and purity.
Chemical Reactions Analysis
tert-Butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the nitro-pyrazole or piperidine moieties .
Scientific Research Applications
This compound is utilized in a wide range of scientific research applications. In chemistry, it serves as an intermediate in the synthesis of more complex molecules . In biology and medicine, it is used in the development of pharmaceuticals due to its potential biological activity . Industrially, it is employed in the production of various chemical products .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways . The nitro-pyrazole moiety is known to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate can be compared with similar compounds such as tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate . While both compounds share a similar piperidine and pyrazole structure, the presence of different substituents (e.g., nitro vs. boronate) imparts distinct chemical properties and reactivity . This uniqueness makes this compound valuable for specific research and industrial applications .
Properties
IUPAC Name |
tert-butyl 4-(3-nitropyrazol-1-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4/c1-13(2,3)21-12(18)15-7-4-10(5-8-15)16-9-6-11(14-16)17(19)20/h6,9-10H,4-5,7-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTHQEFQFSKJPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=CC(=N2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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